molecular formula C18H26O12 B147462 Sorbitol hexaacetate CAS No. 7208-47-1

Sorbitol hexaacetate

Cat. No.: B147462
CAS No.: 7208-47-1
M. Wt: 434.4 g/mol
InChI Key: NJVBTKVPPOFGAT-UHFFFAOYSA-N
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Description

Sorbitol hexaacetate, also known as D-glucitol hexaacetate, is an organic compound with the molecular formula C18H26O12. It is derived from sorbitol, a sugar alcohol, through acetylation. This compound is characterized by its six acetyl groups attached to the sorbitol backbone, making it a fully acetylated derivative of sorbitol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbitol hexaacetate can be synthesized through the acetylation of sorbitol using acetic anhydride in the presence of a catalyst such as methanesulfonic acid. The reaction typically occurs at temperatures between 30-35°C and is completed within an hour .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of acetic anhydride to a sorbitol solution under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation and crystallization to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

    Substitution: Reagents like sodium methoxide can facilitate the substitution of acetyl groups.

Major Products Formed:

Scientific Research Applications

Sorbitol hexaacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Mannitol hexaacetate
  • Galactitol hexaacetate
  • Glucitol hexaacetate

Comparison: Sorbitol hexaacetate is unique due to its specific stereochemistry and the presence of six acetyl groups. Compared to mannitol hexaacetate and galactitol hexaacetate, this compound exhibits different physical and chemical properties, such as melting point and solubility, which can influence its reactivity and applications .

Properties

IUPAC Name

2,3,4,5,6-pentaacetyloxyhexyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVBTKVPPOFGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968159
Record name 1,2,3,4,5,6-Hexa-O-acetylhexitol
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Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7208-47-1, 5346-77-0, 642-00-2
Record name D-Glucitol, 1,2,3,4,5,6-hexaacetate
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Record name D-Glucitol, hexaacetate
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Record name Galactitol, hexaacetate
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Record name Mannitol, hexaacetate
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Record name D-Glucitol, 1,2,3,4,5,6-hexaacetate
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Record name 1,2,3,4,5,6-Hexa-O-acetylhexitol
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Record name Hexa-O-acetyl-D-glucitol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of sorbitol hexaacetate?

A: this compound (C18H26O12) has a molecular weight of 434.40 g/mol. Its crystal structure is monoclinic with a space group of P21. [, ] The molecule adopts a planar zigzag carbon-chain conformation with specific oxygen-oxygen interactions. []

Q2: How does this compound affect the performance of perovskite solar cells?

A: Research shows that this compound acts as an effective additive in hole-conductor-free, fully printable mesoscopic perovskite solar cells (MPSCs). [] It improves the wettability of the perovskite precursor solution, leading to better pore filling within the mesoporous structure. [] This results in enhanced morphology and passivation of defects in perovskite films, ultimately leading to improved power conversion efficiency. []

Q3: What is the impact of this compound on the stability of perovskite solar cells?

A: The addition of this compound significantly improves the long-term stability of perovskite solar cells. Unencapsulated MPSCs containing this compound retained 93% of their initial power conversion efficiency after 45 days of storage in air with 50 ± 5% humidity. [] This suggests that this compound contributes to improved moisture resistance in these devices.

Q4: How does this compound interact with nonpolar solutes in solution?

A: Transient hole burning studies reveal that this compound induces rapid (<1 ps) relaxation of solvent perturbations around nonpolar solutes like dimethyl-s-tetrazine. [] This fast relaxation, even in viscous solutions, suggests a unique interaction mechanism, possibly involving short-range repulsions modulated by solvent vibrational modes. []

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